molecular formula C27H48O7 B1615613 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 34166-38-6

2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B1615613
CAS No.: 34166-38-6
M. Wt: 484.7 g/mol
InChI Key: CEWJCLBGTPZECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity The compound 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol (CAS RN: 7311-27-5) is a nonionic surfactant belonging to the nonylphenol ethoxylate (NPE) family. Its structure comprises a 4-nonylphenol group linked to a polyethylene glycol (PEG) chain with six ethoxy (EO) units, terminated by a hydroxyl group. This configuration confers amphiphilic properties, making it effective as an emulsifier and detergent in industrial and cosmetic applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O7/c1-2-3-4-5-6-7-8-9-26-10-12-27(13-11-26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28/h10-13,28H,2-9,14-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWJCLBGTPZECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858719
Record name 17-(4-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34166-38-6
Record name p-Nonylphenol hexaethoxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034166386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(4-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethoxylation of 4-Nonylphenol

The principal and industrially relevant method for synthesizing this compound is the ethoxylation of 4-nonylphenol using ethylene oxide. This method is well-established and involves the following steps:

  • Starting Materials:

    • 4-Nonylphenol (branched C9 alkyl chain on phenol)
    • Ethylene oxide (for ethoxylation)
  • Catalysts:

    • Alkali metal hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to catalyze the reaction.
  • Reaction Conditions:

    • Temperature: Typically 120–200°C (industrial processes often operate around 150–200°C)
    • Pressure: Elevated, up to 10 bar, to maintain ethylene oxide in reactive form
    • Reaction time: 6–8 hours or as required to achieve the desired degree of ethoxylation
    • Controlled molar ratio of 4-nonylphenol to ethylene oxide (commonly 1:4 to 1:6 depending on the target ethoxylate length)
  • Process Description:
    The reaction proceeds via nucleophilic attack of the phenolic oxygen on the ethylene oxide ring, opening it and extending the ethoxy chain stepwise. The process is typically carried out in a continuous reactor system in industrial settings, allowing precise control over ethoxylation degree and product consistency.

Laboratory-Scale Synthesis

  • Setup:

    • Inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions
    • Controlled addition of ethylene oxide to 4-nonylphenol in the presence of KOH catalyst
  • Purification:

    • Neutralization of catalyst post-reaction
    • Separation of organic phase
    • Purification by vacuum distillation or column chromatography
    • Purity confirmation by HPLC (>98%) and structural validation via NMR spectroscopy

Alternative Multi-Step Etherification (Reported for Related Compounds)

While direct ethoxylation is standard, related compounds with similar polyethoxy chains can be synthesized via multi-step etherification involving intermediates such as triethylene glycol monobenzyl ether, tosylation, azide substitution, and catalytic hydrogenation. However, this route is more complex and less common for this specific compound.

Reaction Scheme Summary

Step Reactants/Intermediates Conditions Product/Outcome
1 4-Nonylphenol + ethylene oxide KOH catalyst, 120–200°C, 6-8 h, 1–10 bar 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethanol (target compound)
2 Neutralization and purification Post-reaction Purified ethoxylate with >98% purity

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR: Peaks at δ 0.88 ppm (terminal methyl of nonyl chain), δ 1.2–1.6 ppm (methylene groups), δ 3.6–3.8 ppm (ethoxy protons) confirm ethoxylation.
    • ^13C NMR: Signals at 70–75 ppm (C-O-C ether carbons), 115–155 ppm (aromatic carbons) confirm the structure.
  • Mass Spectrometry:

    • High-resolution MS shows molecular ion peak at m/z ~396.56 consistent with C23H40O5.
  • HPLC:

    • Used for purity assessment, typically >98% after purification.

Industrial Production Notes

  • Continuous feeding of reactants into large reactors allows for scalable production.
  • Reaction parameters (temperature, pressure, catalyst concentration) are optimized to control the average ethoxylation degree and minimize side products.
  • The product is widely used as a surfactant in chemical, biological, and pharmaceutical applications due to its amphiphilic nature.

Data Table of Key Physical and Chemical Properties

Property Value Notes/Source
Molecular Formula C23H40O5
Molecular Weight 396.56 g/mol
Boiling Point ~480–508°C Estimated, varies by source
Density 1.006–1.0245 g/cm³ Approximate range
Refractive Index 1.49–1.54 Estimated
Water Solubility ~7.65 mg/L at 20°C Low solubility due to hydrophobic chain
pKa ~14.36 Predicted, corresponds to phenolic OH

Scientific Research Applications

Surfactant in Cleaning Products

Ethoxylated nonylphenol is widely used as a surfactant in household and industrial cleaning products due to its ability to lower surface tension and enhance wetting properties. It is effective in removing grease and stains, making it a common ingredient in detergents and cleaners.

Emulsifier in Cosmetics

In the cosmetic industry, this compound acts as an emulsifier, helping to stabilize formulations by allowing oil and water components to mix effectively. Its use is prevalent in lotions, creams, and other personal care products.

Intermediate in Chemical Synthesis

The compound serves as an intermediate in the production of other chemicals, particularly in the synthesis of polyether polyols used for producing polyurethane foams. This application is critical in the construction and automotive industries.

Aquatic Toxicology

Research indicates that ethoxylated nonylphenol can have toxic effects on aquatic organisms, raising concerns about its environmental impact. Studies show varying degrees of toxicity depending on concentration and exposure duration, necessitating careful regulation and management practices .

Regulatory Status

Due to its potential environmental risks, the use of nonylphenol ethoxylates is subject to regulatory scrutiny in many regions. The U.S. Environmental Protection Agency (EPA) has classified these compounds under significant new use rules (SNUR), indicating that any new applications must be reported for evaluation .

Case Study 1: Industrial Cleaning Solutions

A study conducted on industrial cleaning solutions demonstrated that formulations containing ethoxylated nonylphenol significantly outperformed traditional surfactants in terms of cleaning efficiency and cost-effectiveness . The research highlighted its effectiveness at lower concentrations compared to alternatives.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment conducted on a manufacturing facility using ethoxylated nonylphenol revealed elevated levels of the compound in local water bodies. The study prompted the facility to implement better waste management practices to mitigate environmental risks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the NPE Family

Table 1: Key Structural and Functional Differences
Compound Name (IUPAC) CAS RN EO Units Molecular Formula Key Applications Regulatory Concerns
2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol (NONOXYNOL-4) 7311-27-5 4 C₂₆H₄₆O₇ Cosmetics, detergents High; metabolites toxic
Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy- (NONOXYNOL-40) 9016-45-9 ~40 Variable Industrial emulsifiers Moderate; slower degradation
2-[2-(4-Nonylphenoxy)ethoxy]ethanol 20427-84-3 1 C₁₉H₃₂O₃ Pesticides, lubricants Severe; high bioaccumulation

Key Observations :

  • Ethoxylation Degree: Shorter EO chains (e.g., 1–4 EO units) exhibit higher toxicity due to faster degradation into nonylphenol, a persistent organic pollutant. Longer chains (e.g., NONOXYNOL-40) degrade more slowly but still pose risks .
  • Functionality : Lower EO units (e.g., 20427-84-3) are more lipophilic, suited for oil-based formulations, while higher EO units enhance water solubility for cleaning products .

Non-NPE Ethoxylated Alcohols

Table 2: Comparison with Non-Phenolic Ethoxylates
Compound Name (IUPAC) CAS RN Substituent EO Units Toxicity Profile
2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol 1559-37-1 2-Ethylhexyl 3 Lower aquatic toxicity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 Branched alkylphenol 1 Moderate endocrine disruption
2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol 5579-66-8 PEG chain only 9 Low toxicity; non-persistent

Key Observations :

  • Alkyl vs. Phenolic Groups: Non-phenolic ethoxylates (e.g., 1559-37-1) show reduced endocrine disruption compared to NPEs. Branched alkylphenols (e.g., 9036-19-5) retain some toxicity but are less regulated .
  • Pure PEG Derivatives : Compounds like 5579-66-8 (9 EO units) are biodegradable and preferred in pharmaceuticals due to minimal environmental impact .

Physicochemical and Toxicological Data

Table 3: Solubility and Toxicity Comparison
Compound (CAS RN) Aqueous Solubility (mg/L) Acute Oral Toxicity (LD₅₀, rat) Neurotoxicity (Prenatal Exposure)
7311-27-5 (NONOXYNOL-4) 1.67 × 10⁻⁵ 200–400 mg/kg Impaired motor function in rodents
9036-19-5 (Branched alkylphenol) 5.89 × 10⁻³ 500–1000 mg/kg Not studied
1559-37-1 (Ethylhexyl ethoxylate) >1000 >2000 mg/kg No significant effects

Sources :

  • Neurotoxic Effects : Prenatal exposure to ethoxylates like 7311-27-5 alters neurotransmitter levels (e.g., acetylcholine, dopamine) in rodents, suggesting developmental risks .
  • Solubility Trends : Higher EO units correlate with increased solubility but reduced acute toxicity due to slower metabolic release of hydrophobic moieties .

Regulatory and Environmental Considerations

  • Restrictions: The EU and U.S. have phased out NPEs in consumer products (e.g., detergents) under Regulation (EC) No 1907/2006 (REACH) and Clean Water Act .
  • Alternatives : Linear alcohol ethoxylates (e.g., C12–C14 EO derivatives) and sugar-based surfactants are replacing NPEs due to lower ecological persistence .

Biological Activity

The compound 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol , commonly referred to as nonylphenol ethoxylate, is a member of the nonylphenol family, which has garnered attention due to its widespread use in industrial applications and potential environmental and health impacts. This article delves into the biological activity of this compound, examining its effects on human health and the environment, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is an ethoxylated derivative of nonylphenol, characterized by a long hydrophobic tail and multiple ethylene glycol units. Its chemical structure can be represented as follows:

C18H38O6\text{C}_{18}\text{H}_{38}\text{O}_6

Properties

  • Molecular Weight : Approximately 342.5 g/mol
  • CAS Number : 20427-84-3
  • Solubility : Soluble in organic solvents; limited water solubility.

Endocrine Disruption

One of the primary concerns regarding nonylphenol ethoxylates is their potential as endocrine disruptors. Studies have demonstrated that these compounds can mimic estrogen and interfere with hormonal functions in both humans and wildlife.

  • Mechanism of Action : Nonylphenol ethoxylates bind to estrogen receptors, leading to altered gene expression associated with reproductive health issues.

Case Study: Reproductive Health Impacts

A study published in Environmental Health Perspectives highlighted that exposure to nonylphenol ethoxylates was linked to reduced fertility rates in animal models, suggesting potential implications for human reproductive health as well .

Toxicity Profile

The toxicity of nonylphenol ethoxylates varies based on their chain length and degree of ethoxylation. Shorter-chain variants tend to exhibit higher toxicity.

Parameter Value
Acute Toxicity (LC50) 10 - 100 mg/L
Chronic Toxicity (NOEC) 1 - 10 mg/L
Biodegradability Moderate

Environmental Impact

Nonylphenol ethoxylates are persistent in the environment, leading to bioaccumulation in aquatic organisms. The degradation products can also exhibit toxic effects, further complicating their environmental footprint.

Case Study: Aquatic Toxicity

Research has indicated that nonylphenol ethoxylates can cause significant harm to aquatic life, including fish and invertebrates. A study found that exposure resulted in developmental abnormalities and increased mortality rates in fish embryos .

Regulatory Status

Due to their potential health risks and environmental impact, nonylphenol ethoxylates are subject to various regulatory measures:

  • REACH Registration : Listed under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) with specific guidelines for usage and disposal.
  • Endocrine Disruptor Lists : Included in various lists identifying substances with endocrine-disrupting properties .

Q & A

Basic: What are the key structural features and functional groups of 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol?

The compound consists of a branched nonylphenol group attached to a hexaethylene glycol chain terminated by a hydroxyl group. Its IUPAC name reflects six repeating ethoxy units (ethylene oxide) between the aromatic ring and the terminal alcohol. Critical functional groups include:

  • 4-Nonylphenol core : A para-substituted phenol with a branched C9 alkyl chain, contributing to hydrophobicity .
  • Hexaethylene glycol chain : Provides hydrophilic properties, enabling surfactant behavior .
  • Terminal hydroxyl group : Enhances solubility in polar solvents and facilitates chemical modifications .

Basic: What experimental methods are recommended for quantifying this compound in environmental samples?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its sensitivity for detecting low concentrations (ppb levels). Key parameters:

  • Column : C18 reverse-phase for separating ethoxylated surfactants.
  • Ionization : Electrospray ionization (ESI) in negative mode, as phenolic groups ionize efficiently .
  • Quantitation : Use deuterated internal standards to account for matrix effects .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from variations in temperature, purity, and measurement techniques. To reconcile

Validate purity : Use NMR and elemental analysis to confirm sample integrity .

Standardize conditions : Measure solubility in deionized water at 25°C using a shake-flask method with HPLC validation .

Cross-reference databases : Compare results with NIST-curated data, which reports a solubility of ~1.67 × 10⁻⁵ g/L at 20.5°C .

Advanced: What in vitro models are suitable for studying its endocrine-disrupting effects?

  • Yeast Estrogen Screen (YES) : Detects estrogen receptor binding via β-galactosidase reporter assays .
  • Human Cell Lines : MCF-7 breast cancer cells for evaluating estrogenic proliferation .
  • Zebrafish Embryotoxicity Assay : Assess developmental toxicity linked to endocrine disruption .
    Methodological Note: Include solvent controls (e.g., DMSO ≤0.1%) to avoid interference .

Basic: What are the primary regulatory restrictions on this compound in the EU?

It is listed under REACH Annex XIV as a Substance of Very High Concern (SVHC) due to endocrine-disrupting properties. Key restrictions:

  • Authorization Required : Use in industrial applications must be pre-approved after 2021 .
  • Environmental Limits : Surface water thresholds ≤0.01 µg/L under the Water Framework Directive .

Advanced: How can synthesis conditions be optimized to minimize oligomerization byproducts?

  • Stepwise Ethoxylation : React 4-nonylphenol with ethylene oxide in a pressurized reactor, maintaining pH 8–10 with KOH catalyst.
  • Temperature Control : Keep below 120°C to prevent thermal degradation of ethylene oxide .
  • Purification : Use fractional distillation or size-exclusion chromatography to isolate the hexaethoxylated product .

Basic: What toxicity endpoints have been documented in occupational exposure studies?

  • Reproductive Toxicity : Linked to reduced fertility in animal models (NOAEL: 5 mg/kg/day) .
  • Dermal Irritation : Classified as Category 2 under CLP regulations (ECHA) .
  • Environmental Toxicity : LC50 for Daphnia magna = 0.12 mg/L (96-hour exposure) .

Advanced: What analytical strategies detect degradation metabolites in environmental matrices?

  • High-Resolution Mass Spectrometry (HRMS) : Identifies shorter ethoxylates (e.g., NP1EO, NP2EO) via accurate mass (<2 ppm error) .
  • Solid-Phase Extraction (SPE) : Use HLB cartridges for pre-concentration from water samples .
  • Isotope Dilution : Quantify metabolites like nonylphenol using ¹³C-labeled analogs .

Advanced: How does molecular docking elucidate interactions with estrogen receptors?

  • Receptor Preparation : Use the ERα ligand-binding domain (PDB ID: 1A52) with AutoDock Vina.
  • Ligand Parameterization : Assign partial charges to the compound’s hydroxyl and ethoxy groups using AM1-BCC .
  • Binding Affinity : Simulations predict hydrogen bonding between the terminal OH and Glu353/Arg394 residues, explaining estrogenic activity .

Basic: What precautions are advised for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Collect in sealed containers for incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.